molecular formula C10H8Cl2N4 B8793801 4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine CAS No. 3995-42-4

4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B8793801
M. Wt: 255.10 g/mol
InChI Key: OXGUSMYPAKGXRF-UHFFFAOYSA-N
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Patent
US05489591

Procedure details

Cyanuric chloride (7.30 g, 39.6 mmol) was dissolved in toluene (100 ml), cooled to -15° C., added with anhydrous sodium carbonate (4.19 g, 39.6 mmol), stirred for 10 minutes and gradually added dropwise with N-methylaniline (4.24 g, 39.2 mmol) dissolved in toluene (50 ml). This reaction mixture was stirred at the same temperature for 30 minutes and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was purified by silica gel column chromatography, using n-hexane and ethyl acetate (4: 1) as eluant, to obtain 6.13 g (yield: 60.6%) of 2,4-dichloro-6-(N-methyl-N-phenylamino)-1,3,5-triazine as colorless crystals having melting point of 131.5° C.-132.5° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:17]([CH3:16])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
4.24 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was stirred at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with dichloromethane and water
STIRRING
Type
STIRRING
Details
shaken
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)N(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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